molecular formula C11H15ClN2O3 B1463337 Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate hydrochloride CAS No. 1193387-39-1

Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate hydrochloride

Cat. No. B1463337
M. Wt: 258.7 g/mol
InChI Key: KTXBGEVIYUMOLO-UHFFFAOYSA-N
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Description

“Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate hydrochloride” is a chemical compound with the CAS Number: 1193387-39-1 . It has a molecular weight of 258.7 . The compound is in solid form and is typically stored at room temperature .


Molecular Structure Analysis

The molecular formula of the compound is C11H14N2O3•HCl . The InChI code is 1S/C11H14N2O3.ClH/c1-16-10(14)7-13-11(15)9-4-2-8(6-12)3-5-9;/h2-5H,6-7,12H2,1H3,(H,13,15);1H .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Intermediate Applications

  • Research has explored the synthesis of chloramphenicol, an antibiotic, via intermediates that resemble the structure of the compound . The process involves the protection of amino groups and regioselective acylative cleavage, showcasing a method that could be applicable for synthesizing related compounds (Hazra, Pore, & Maybhate, 1997).

Computational Analysis of Conformations

  • Conformational analysis has been performed on similar methyl derivatives to understand their stable conformations, utilizing computational models. This analysis assists in predicting the behavior of related compounds in various environments, contributing to the field of peptide research (Walther, 1987).

Synthesis of Derivatives with Biological Activity

  • The synthesis of thiosemicarbazides, triazoles, and Schiff bases from similar starting materials has been investigated for their potential antihypertensive α-blocking activity. This demonstrates the diverse biological applications of compounds synthesized from related chemical structures (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Crystal Structure Analysis

  • Detailed crystal structure and Hirshfeld surface analysis of a degradation product from a related compound have been conducted. This research provides insights into the molecular interactions and stability of similar compounds, which is crucial for designing new materials and drugs (Etsè, Zaragoza, & Pirotte, 2019).

Chemical Properties and Synthesis Techniques

  • Studies on the synthesis and reactions of derivatives, as well as the chemical properties of formamide acetals, offer a foundational understanding of how similar compounds can be manipulated and utilized in various chemical reactions for the production of pharmaceuticals and materials (Abdulla & Brinkmeyer, 1979).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 2-[[4-(aminomethyl)benzoyl]amino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c1-16-10(14)7-13-11(15)9-4-2-8(6-12)3-5-9;/h2-5H,6-7,12H2,1H3,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXBGEVIYUMOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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